molecular formula C13H12N2O2 B1448897 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1949816-40-3

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1448897
CAS No.: 1949816-40-3
M. Wt: 228.25 g/mol
InChI Key: ULKIXMQIWUVVKB-UHFFFAOYSA-N
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Description

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a pyrazole ring with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-1H-pyrazole-5-carboxylic acid with cyclopropane derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the cyclopropane ring.

    2-(1-phenyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: Similar structure with a different substitution pattern on the pyrazole ring.

Uniqueness

2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a pyrazole ring with a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKIXMQIWUVVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
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2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

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